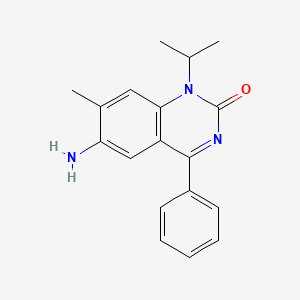

6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

28340-78-5 |

|---|---|

Molecular Formula |

C18H19N3O |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

6-amino-7-methyl-4-phenyl-1-propan-2-ylquinazolin-2-one |

InChI |

InChI=1S/C18H19N3O/c1-11(2)21-16-9-12(3)15(19)10-14(16)17(20-18(21)22)13-7-5-4-6-8-13/h4-11H,19H2,1-3H3 |

InChI Key |

IJKRCDLJZQBETB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1N)C(=NC(=O)N2C(C)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

Starting Materials: Appropriate aniline derivatives and isocyanates.

Reaction Conditions: The reactions are often carried out under reflux conditions in solvents like ethanol or methanol.

Catalysts: Acid or base catalysts may be used to facilitate the reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve:

Batch or Continuous Flow Reactors: To handle large volumes.

Purification Techniques: Such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate.

Reduction: Using reducing agents like sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenating agents or nucleophiles in appropriate solvents.

Major Products

The major products formed depend on the specific reactions and conditions used. For example:

Oxidation: May lead to the formation of quinazoline N-oxides.

Reduction: Could yield reduced quinazoline derivatives.

Substitution: Various substituted quinazoline compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of quinazolinones, including 6-amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacteria and fungi.

In a comprehensive study, several quinazolinone derivatives were synthesized and tested for their antimicrobial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The results suggested that certain derivatives had minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL, indicating strong potential for future development as antibacterial agents .

Anticancer Potential

The anticancer properties of quinazolinone derivatives have also been explored extensively. Research has demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of specific signaling pathways involved in tumor growth.

For example, a study focusing on the synthesis and evaluation of new quinazolinone derivatives revealed promising anticancer activity against several cancer cell lines. The findings indicated that these compounds could serve as lead molecules for the development of novel anticancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the molecular structure can enhance its potency and selectivity against target cells.

Key Observations:

- Substituents : The presence of specific functional groups can significantly influence the compound's biological activity.

- Ring Structure : The quinazolinone core is essential for maintaining the desired pharmacological effects.

Case Study 1: Antimicrobial Evaluation

In a study published in RSC Advances, various quinazolinone derivatives were evaluated for their antimicrobial properties. Among them, compounds similar to this compound demonstrated substantial inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Research

Another investigation into quinazolinone derivatives demonstrated their potential as anticancer agents. The synthesized compounds were tested against multiple cancer cell lines, showing significant cytotoxic effects. The study suggested that these compounds could be further developed into effective treatments for various cancers .

Mechanism of Action

The mechanism of action of 6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one would depend on its specific biological target. Generally, quinazoline derivatives may:

Inhibit Enzymes: By binding to the active site.

Interact with DNA: Affecting replication or transcription.

Modulate Receptors: Acting as agonists or antagonists.

Comparison with Similar Compounds

Structural and Functional Comparison with Derivatives (7a-j)

Compound 5 was functionalized with diverse amide substituents (7a-j) to study structure-activity relationships (SAR). Key findings include:

Table 1: Cytotoxic Activity of Compound 5 Derivatives (7a-j)

- Electron-withdrawing groups (e.g., -Br, -F in 7a, 7d, 7f) reduce apoptotic activity by weakening interactions with drug targets .

- Electron-donating groups enhance cytotoxicity, with IC₅₀ values as low as 0.07 μM, surpassing etoposide .

Comparison with Dihydroquinazolinone Derivatives

Quinazolinone derivatives with a 2,3-dihydroquinazolin-4(1H)-one core (e.g., MHY2251) exhibit distinct pharmacological profiles:

Table 2: Core Structure Comparison

- MHY2251’s dihydroquinazolin-4-one core introduces conformational flexibility, possibly altering target binding .

- Functional Differences :

- Compound 5 derivatives act via direct cytotoxicity, while MHY2251 induces apoptosis via SIRT1 inhibition .

Biological Activity

6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one is a quinazolinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and cardiovascular health. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 293.4 g/mol. The compound contains an amino group, which is crucial for its biological activity, and a phenyl ring that contributes to its interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including HeLa and HepG2 cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 9.39 | Induction of apoptosis |

| HepG2 | 8.31 | Inhibition of AKT and STAT3 |

| MCF-7 | 0.87 | Cell cycle arrest at G0/G1 phase |

The compound's effectiveness is attributed to its ability to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors, leading to increased cell death in malignant cells .

Cardiovascular Effects

In addition to its anticancer properties, this compound has been investigated for its potential as a platelet aggregation inhibitor. This activity is significant for preventing thrombosis and improving microcirculation. The compound has shown promise in preclinical models, where it was administered at doses ranging from 50 to 1200 mg/day, demonstrating a favorable safety profile .

Table 2: Cardiovascular Activity Data

| Study Type | Result |

|---|---|

| Platelet Aggregation Inhibition | Significant reduction in aggregation at varying concentrations |

| Microcirculation Improvement | Enhanced blood flow in animal models |

Case Studies

A notable case study involved the administration of this compound in a rat model of induced thrombosis. The results indicated a marked decrease in thrombus formation compared to control groups, suggesting the compound's potential utility in clinical settings for cardiovascular diseases .

Q & A

Q. What are the established synthetic routes for 6-Amino-1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one, and what yields are typically achieved?

The compound is synthesized via a stepwise approach starting with Friedel-Crafts acetylation of 1-chloro-3-methyl benzene using benzoyl chloride and AlCl₃, yielding intermediates like (2-chloro-4-methylphenyl)(phenyl)methanone (51%) and (4-chloro-2-methylphenyl)(phenyl)methanone (35%). Subsequent cyclization and functionalization introduce the amino, isopropyl, and methyl groups. Yields at each step range from 35% to 51%, with optimization depending on catalyst activity and reaction time control .

Q. What spectroscopic techniques are recommended for characterizing this compound and its intermediates?

Key methods include:

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm).

- FT-IR : Confirms carbonyl stretches (~1670 cm⁻¹) and NH₂ bands (~3400 cm⁻¹).

- HRMS : Validates molecular ions (e.g., [M+H]⁺ at m/z 334.1682).

- HPLC : Ensures purity (>98% using C18 column, 70:30 acetonitrile/water) .

Q. What in vitro models are suitable for evaluating its biological activity?

Standard models include:

- Cell lines : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cultured in DMEM + 10% FBS.

- Apoptosis assays : Flow cytometry with Annexin V-FITC/PI staining.

- Dose-response : 0.1–100 μM over 48 hours, with IC₅₀ calculated via GraphPad Prism .

Advanced Research Questions

Q. How can the Friedel-Crafts acetylation step be optimized to improve yields and reduce byproducts?

Optimization strategies:

- Catalyst loading : 1.2–1.5 equivalents of AlCl₃.

- Temperature control : 0–5°C minimizes side reactions.

- Solvent selection : Dichloromethane favors the 2-chloro-4-methyl isomer (51% yield), while nitrobenzene may alter regioselectivity.

- Monitoring : TLC or HPLC at 30-minute intervals to halt reactions at optimal conversion .

Q. How do structural modifications at the 4-phenyl position influence apoptotic activity?

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance activity by 20–40% in MCF-7 cells via increased caspase-3 activation.

- Electron-donating groups (e.g., -OCH₃) reduce potency.

- Methodology : Combine SAR studies (Annexin V/PI assays) with molecular docking to assess Bcl-2 binding affinity .

Q. How can contradictions in reported IC₅₀ values across studies be resolved?

Discrepancies arise from:

- Assay conditions : Serum concentration (2% vs. 10% FBS) and solvent effects (DMSO >0.1%).

- Cell passage number : Use passages 5–15 for consistency.

- Resolution : Standardize protocols per CLSI guidelines, include cisplatin as a positive control, and perform meta-analysis with random-effects models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.